Remdesivir impurity 9-d4

Beschreibung

Eigenschaften

Molekularformel |

C27H35N6O8P |

|---|---|

Molekulargewicht |

606.6 g/mol |

IUPAC-Name |

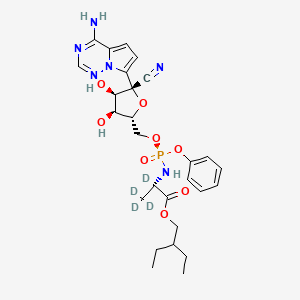

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate |

InChI |

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42+/m0/s1/i3D3,17D |

InChI-Schlüssel |

RWWYLEGWBNMMLJ-OJVVGVSFSA-N |

Isomerische SMILES |

[2H][C@@](C(=O)OCC(CC)CC)(C([2H])([2H])[2H])N[P@@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |

Kanonische SMILES |

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Remdesivir Impurity 9-d4: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir Impurity 9-d4 is the deuterium-labeled analogue of Remdesivir, a broad-spectrum antiviral medication.[1][2] This isotopically labeled compound serves as a critical reference standard in the development and quality control of Remdesivir.[1] Its primary application is as an internal standard for quantitative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The incorporation of deuterium atoms results in a higher molecular weight, allowing for its clear differentiation from the non-labeled active pharmaceutical ingredient (API) in complex matrices.

Chemical and Physical Data

The fundamental properties of Remdesivir Impurity 9-d4 are summarized below, providing a clear comparison with the unlabeled Remdesivir.

| Property | Remdesivir Impurity 9-d4 | Remdesivir |

| Chemical Name | 2-ethylbutyl ((S)-(((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1][3][4]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate-2,3,3,3-d4 | 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1][3][4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

| Molecular Formula | C₂₇H₃₁D₄N₆O₈P[1] | C₂₇H₃₅N₆O₈P[5] |

| Molecular Weight | 606.61 g/mol [1] | 602.58 g/mol [6] |

| CAS Number | 2738376-82-2[7] | 1809249-37-3[8] |

| Purity | ≥99% deuterated forms (d1-d4)[7] | Varies by manufacturer |

| Formulation | Solid[7] | Crystalline solid[9] |

| Solubility | Soluble in DMF, DMSO, and Methanol[7] | Soluble in ethanol and methanol; very slightly soluble in water[9] |

Experimental Protocols

General Analytical Characterization

As a reference standard, Remdesivir Impurity 9-d4 is characterized using a suite of analytical techniques to confirm its identity and purity. While specific Certificates of Analysis were not publicly available, a typical characterization protocol would involve:

-

High-Performance Liquid Chromatography (HPLC): To assess purity by separating the deuterated compound from any non-labeled Remdesivir or other impurities. A common method involves reverse-phase chromatography with UV detection.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The absence of signals at specific positions in the ¹H NMR spectrum, compared to the spectrum of unlabeled Remdesivir, confirms the locations of deuterium labeling. ³¹P NMR is also used to characterize the phosphate group.

Plausible Synthesis of Remdesivir-d4

A Proposed Multi-Step Synthesis:

-

Synthesis of Deuterated GS-441524: A known intermediate in the Remdesivir synthesis is subjected to a deuteration reaction. For example, an iodinated precursor can be reduced using a palladium catalyst and deuterium gas to introduce a deuterium atom at the C7 position of the pyrrolotriazine ring. Further deuteration on the ribose moiety can be achieved using deuterated reducing agents like sodium borodeuteride (NaBD₄).

-

Protection of Hydroxyl Groups: The 2' and 3'-hydroxyl groups of the deuterated GS-441524 are protected, often as an acetonide, to prevent side reactions in the subsequent phosphorylation step.

-

Phosphoramidate Coupling: The protected deuterated nucleoside is then coupled with a chiral phosphoramidate reagent. This step is crucial for introducing the phosphoramidate prodrug moiety and is often carried out in the presence of a magnesium salt and a non-nucleophilic base.

-

Deprotection: The final step involves the removal of the hydroxyl protecting groups, typically under acidic conditions, to yield the final Remdesivir-d4 product.

-

Purification: The crude product is purified using techniques such as column chromatography or preparative HPLC to obtain the highly pure reference standard.

Visualizations

Logical Relationship of Remdesivir Impurity 9-d4

Caption: Relationship of Remdesivir Impurity 9-d4 to the API and its analytical application.

Plausible Synthetic Workflow for Remdesivir-d4

Caption: A plausible multi-stage workflow for the synthesis of Remdesivir-d4.

References

- 1. Remdesivir Impurity 9-d4 | Axios Research [axios-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Remdesivir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. Remdesivir impurity 9 | IR177106 | Biosynth [biosynth.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Remdesivir | C27H35N6O8P | CID 121304016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to Remdesivir Impurity 9-d4: Characterization and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Remdesivir impurity 9-d4, a critical reference standard used in the development and quality control of the antiviral drug Remdesivir. This document covers the identification of this impurity, its physicochemical properties, and detailed methodologies for its analysis, addressing the stringent requirements of pharmaceutical research and regulatory compliance.

Introduction to Remdesivir and its Impurities

Remdesivir is a broad-spectrum antiviral medication that has been utilized in the treatment of infections caused by RNA viruses, most notably SARS-CoV-2. It is a monophosphoramidate prodrug of an adenosine analog, which, after intracellular metabolism, inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[1]

The synthesis of Remdesivir is a complex, multi-step process that can lead to the formation of various impurities, including process-related impurities, degradation products, and stereoisomers.[1][2] The presence of these impurities, even in trace amounts, can impact the efficacy and safety of the drug.[3] Therefore, rigorous analytical control and impurity profiling are essential to ensure the quality, safety, and therapeutic efficacy of the final drug product, in compliance with ICH and pharmacopeial guidelines.[1][2]

Identification and Physicochemical Data of Remdesivir Impurity 9-d4

"Remdesivir impurity 9-d4" is the deuterium-labeled form of "Remdesivir impurity 9." While the CAS number for the deuterated compound is not consistently available, the non-labeled form, often referred to as "Remdesivir R-P Isomer," is assigned the CAS number 1911578-75-0 .[4][5][6] Remdesivir itself possesses a chiral phosphorus center, and the active pharmaceutical ingredient (API) is the (S_p_)-diastereomer. "Remdesivir impurity 9" is the corresponding (R_p_)-diastereomer.

The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods, such as LC-MS, as it is chemically identical to the analyte but has a different mass.

The table below summarizes the available quantitative data for Remdesivir impurity 9-d4 and its non-labeled counterpart.

| Property | Remdesivir Impurity 9-d4 | Remdesivir Impurity 9 (R-P Isomer) |

| CAS Number | Not Available | 1911578-75-0 |

| Molecular Formula | C₂₇H₃₁D₄N₆O₈P | C₂₇H₃₅N₆O₈P |

| Molecular Weight | 606.61 g/mol | 602.58 g/mol |

| Synonyms | Remdesivir Alanine D4 | Remdesivir R-P Isomer |

| Chemical Name | 2-Ethylbutyl ((R)-(((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1][7][8]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate-d4 | 2-Ethylbutyl ((R)-(((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1][7][8]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate |

Experimental Protocols for Analysis

The analysis of Remdesivir and its impurities is predominantly carried out using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for identification and characterization. The following is a generalized protocol based on published methods for the analysis of Remdesivir impurities.

Objective

To develop a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Remdesivir and its impurities, including the R-P isomer (Impurity 9).

Materials and Reagents

-

Remdesivir Reference Standard

-

Remdesivir Impurity 9-d4 (as internal standard for LC-MS)

-

Remdesivir Impurity 9 (R-P Isomer) Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, preferably from a Milli-Q system)

-

Formic acid or Phosphoric acid (for pH adjustment of the mobile phase)

-

Buffers (e.g., potassium dihydrogen phosphate, sodium formate)

Instrumentation

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Optional: Mass Spectrometric (MS) detector for LC-MS analysis

-

Analytical balance

-

pH meter

-

Sonicator

-

Filtration assembly with 0.45 µm or 0.22 µm membrane filters

Chromatographic Conditions (Example)

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: Buffer (e.g., 0.05% formic acid in water)

-

Mobile Phase B: Acetonitrile or Methanol

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 245-253 nm[7]

-

Column Temperature: 40 °C[7]

-

Injection Volume: 10-20 µL

Sample Preparation

-

Standard Solution: Accurately weigh and dissolve the Remdesivir and Remdesivir Impurity 9 reference standards in a suitable diluent (e.g., a mixture of mobile phase components) to obtain a known concentration.

-

Internal Standard Stock Solution (for LC-MS): Prepare a stock solution of Remdesivir Impurity 9-d4 in the diluent.

-

Sample Solution: Dissolve the Remdesivir drug substance or product in the diluent to a suitable concentration. For quantitative analysis using an internal standard, a known amount of the internal standard stock solution is added.

-

Filtration: Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the HPLC column.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as:

-

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Logical Relationship of Remdesivir and Impurity 9

Caption: Relationship between Remdesivir API, Impurity 9, and its deuterated form.

Metabolic Activation Pathway of Remdesivir

Caption: Intracellular metabolic activation of the Remdesivir prodrug.

Experimental Workflow for Impurity Analysis

Caption: General workflow for the analysis of Remdesivir impurities.

References

- 1. veeprho.com [veeprho.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. veeprho.com [veeprho.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Remdesivir Impurity 9-d4 | Axios Research [axios-research.com]

- 6. Customized Remdesivir Impurity 9 Manufacturers Suppliers Factory | JINLAN [jl-pharms.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Synthesis and Characterization of Remdesivir Impurity 9-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remdesivir, an antiviral prodrug, has garnered significant attention for its role in treating viral infections. The synthesis and characterization of its impurities are critical for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of Remdesivir impurity 9-d4, a deuterium-labeled internal standard essential for pharmacokinetic and metabolic studies. This document outlines the synthetic pathway, experimental protocols, and analytical methodologies for the confirmation of its structure and purity. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Remdesivir is a nucleotide analogue that exhibits broad-spectrum antiviral activity.[1][2] During its synthesis and storage, various impurities can form, which must be identified, quantified, and controlled.[2] Isotopically labeled internal standards, such as Remdesivir impurity 9-d4, are indispensable tools for the accurate quantification of impurities in drug substances and formulations by mass spectrometry-based assays.[1] Remdesivir impurity 9-d4 is a deuterium-labeled analogue of Remdesivir.[1] This guide details a proposed synthetic route and the analytical characterization of this important reference standard.

Molecular Profile of Remdesivir Impurity 9-d4

| Parameter | Value | Reference |

| Molecular Formula | C₂₇H₃₁D₄N₆O₈P | [3] |

| Molecular Weight | 606.61 g/mol | [3] |

| Isotopic Labeling | Deuterium (d4) | [1] |

| Primary Use | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS) | [1] |

Proposed Synthesis of Remdesivir Impurity 9-d4

The synthesis of Remdesivir impurity 9-d4 can be achieved by incorporating a deuterated L-alanine 2-ethylbutyl ester phosphoramidate side chain onto the parent nucleoside core of Remdesivir. The following multi-step synthesis is proposed based on established synthetic routes for Remdesivir and its analogues.[4][5][6]

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for Remdesivir impurity 9-d4.

Experimental Protocols

Step 1: Synthesis of Deuterated L-Alanine 2-Ethylbutyl Ester-d4

-

Reaction Setup: In a round-bottom flask, dissolve L-alanine in deuterated 2-ethylbutanol-d4.

-

Esterification: Add a suitable acid catalyst (e.g., thionyl chloride) dropwise at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Synthesis of the Deuterated Phosphoramidate Moiety-d4

-

Phosphorylation: Dissolve the deuterated L-alanine 2-ethylbutyl ester-d4 in an anhydrous solvent (e.g., dichloromethane).

-

Reagent Addition: Add phenyl dichlorophosphate and triethylamine at -78°C under an inert atmosphere.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC).

-

Isolation: Upon completion, filter the reaction mixture and concentrate the filtrate to obtain the crude deuterated phosphoramidate moiety.

Step 3: Coupling with Remdesivir Nucleoside Core (GS-441524)

-

Reaction Assembly: In a dry reaction vessel, dissolve the Remdesivir nucleoside core (GS-441524) in an appropriate anhydrous solvent.

-

Coupling: Add the deuterated phosphoramidate moiety-d4 and a suitable coupling agent (e.g., N-methylimidazole).

-

Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed.

-

Purification: Purify the resulting Remdesivir impurity 9-d4 by preparative high-performance liquid chromatography (HPLC).

Characterization of Remdesivir Impurity 9-d4

A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Remdesivir impurity 9-d4.

Analytical Workflow

Caption: Analytical workflow for the characterization of Remdesivir impurity 9-d4.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Column Temperature | 40 °C |

Expected HPLC Data

| Parameter | Expected Value |

| Purity | >98% |

| Retention Time | Consistent with the non-labeled standard |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for the structural confirmation and to verify the location of the deuterium labels.

Expected NMR Data

| Nucleus | Expected Chemical Shifts (δ ppm) and Observations |

| ¹H NMR | Absence of signals corresponding to the deuterated positions on the 2-ethylbutyl group. Other proton signals should be consistent with the Remdesivir structure. |

| ¹³C NMR | Signals for the deuterated carbons will be observed as multiplets with reduced intensity due to C-D coupling. |

| ³¹P NMR | A singlet corresponding to the phosphorus atom in the phosphoramidate linkage. |

| ²H NMR | A signal confirming the presence and chemical environment of the deuterium atoms. |

High-Resolution Mass Spectrometry (HRMS)

HRMS is utilized to confirm the molecular weight and elemental composition of the synthesized compound, as well as to determine the isotopic enrichment.

Expected HRMS Data

| Parameter | Expected Value |

| [M+H]⁺ (Calculated) | 607.24 (for C₂₇H₃₂D₄N₆O₈P) |

| [M+H]⁺ (Observed) | Within 5 ppm of the calculated mass |

| Isotopic Enrichment | >98% |

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of Remdesivir impurity 9-d4. The proposed synthetic route is based on established chemical principles for the synthesis of Remdesivir and its analogues. The outlined analytical methods, including HPLC, NMR, and HRMS, are essential for ensuring the quality and identity of this critical internal standard. The availability of well-characterized Remdesivir impurity 9-d4 is vital for the accurate quantification of impurities in Remdesivir, thereby supporting drug development and quality control efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Remdesivir synthesis and its impurities [simsonpharma.com]

- 3. Remdesivir Impurity 9-d4 | Axios Research [axios-research.com]

- 4. Synthesis of Remdesivir by Mackman [organic-chemistry.org]

- 5. Total synthesis of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Synthesis of the Anti‐COVID‐19 Drug Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Remdesivir Impurity 9-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir, an antiviral prodrug, has been a critical agent in the therapeutic landscape, particularly noted for its activity against a range of RNA viruses. The control and analysis of impurities in the final drug product are paramount to ensure its safety and efficacy. Among these, isotopically labeled impurities, such as Remdesivir impurity 9-d4, play a crucial role as internal standards in quantitative analytical methods. This technical guide provides a comprehensive overview of the known physicochemical properties of Remdesivir impurity 9-d4, alongside detailed experimental protocols for its analysis.

Remdesivir impurity 9-d4 is a deuterium-labeled version of Remdesivir.[1] Such labeled compounds are essential for techniques like liquid chromatography-mass spectrometry (LC-MS) to achieve accurate quantification of the active pharmaceutical ingredient (API) and its related impurities in various matrices.[1] The synthesis of Remdesivir is a complex process involving multiple chiral centers, which can lead to the formation of various impurities.[2]

Physicochemical Properties

Quantitative data for Remdesivir impurity 9-d4 is sparse, as it is primarily used as an analytical standard. However, its properties are expected to be very similar to that of Remdesivir, with a slight increase in molecular weight due to the deuterium atoms. The available data for both compounds are summarized below for comparison.

| Property | Remdesivir Impurity 9-d4 | Remdesivir | Source(s) |

| Molecular Formula | C₂₇H₃₁D₄N₆O₈P | C₂₇H₃₅N₆O₈P | [3][4][5] |

| Molecular Weight | 606.61 g/mol | 602.58 g/mol | [3][6] |

| CAS Number | Not Available | 1809249-37-3 | [3] |

| Appearance | White to off-white or yellow solid | White to off-white or yellow non-hygroscopic crystalline solid | [7] |

| Solubility | Not specified; likely similar to Remdesivir | Soluble in ethanol and methanol; virtually insoluble in water. Aqueous solubility increases at lower pH. | [7] |

| pKa (strongest acidic/basic) | Not specified; likely similar to Remdesivir | 10.23 / 0.65 | [7] |

| Log P (o/w) | Not specified; likely similar to Remdesivir | 2.01 | [7] |

| Decomposition Temperature | Not specified; likely similar to Remdesivir | Decomposes at 199 °C | [7] |

Experimental Protocols

The analysis of Remdesivir and its impurities is predominantly carried out using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the separation, identification, and quantification of the API and related substances.[8][9]

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol is a representative method for the analysis of Remdesivir and its impurities, based on established methodologies.[9][10]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Kromasil KR100-5 C18 (250 mm × 4.5 mm, 5 µm) or equivalent C18 column.[9]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, a mixture of 20 mM potassium dihydrogen phosphate (KH₂PO₄) solution and acetonitrile (50:50, v/v).[10] Another reported mobile phase for stability-indicating methods is 0.4% trifluoroacetic acid in water and acetonitrile.[11]

-

Detection: UV detection at a wavelength of 247 nm or 245 nm.[10]

-

Column Temperature: Maintained at 40 °C.[10]

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, to a known concentration. For instance, in plasma, a protein precipitation step followed by dilution is common.[12]

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the prepared sample solution.

-

Run the chromatogram for a sufficient time to allow for the elution of all components.

-

Identify and quantify impurities based on their retention times and peak areas relative to a reference standard.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

LC-MS/MS is a highly sensitive and specific method for the quantification of Remdesivir and its impurities, often employing a deuterated internal standard like Remdesivir impurity 9-d4.

-

Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: Acquity HSS T3 (1.8 µm, 2.1 × 50 mm) or an Ascentis® Express RP-Amide (30 x 2.1 mm) stationary phase.[12]

-

Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.05% formic acid.[12]

-

Flow Rate: As recommended for the specific column dimensions, typically in the range of 0.2 to 0.6 mL/min.

-

Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

-

Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Remdesivir and its impurities would need to be determined.

-

Internal Standard: Remdesivir impurity 9-d4 is used as an internal standard to correct for matrix effects and variations in instrument response.[1]

-

Procedure:

-

Develop an optimized LC method to separate the analytes of interest.

-

Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) for each analyte and the internal standard by infusing standard solutions.

-

Prepare a calibration curve by spiking a blank matrix with known concentrations of the analyte and a fixed concentration of the internal standard.

-

Prepare the samples by adding a known amount of the internal standard.

-

Inject the prepared samples and calibration standards into the LC-MS/MS system.

-

Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualizations

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a Remdesivir drug substance or product.

Caption: Workflow for Remdesivir impurity analysis.

Signaling Pathway

No specific signaling pathways have been documented for Remdesivir impurity 9-d4. The biological activity of interest lies with the parent compound, Remdesivir. Remdesivir is a prodrug that is metabolized within cells to its active triphosphate form, which then acts as an inhibitor of viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.[8] The deuterated impurity is not intended for therapeutic use and is expected to have the same mechanism of action as Remdesivir, though its primary role is as an analytical tool.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Remdesivir synthesis and its impurities [simsonpharma.com]

- 3. Remdesivir Impurity 9-d4 | Axios Research [axios-research.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. Remdesivir Impurities | SynZeal [synzeal.com]

- 6. Remdesivir impurity 9 | IR177106 | Biosynth [biosynth.com]

- 7. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical method development techniques of remdesivir [wisdomlib.org]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Development, validation and forced degradation studies of green liquid chromatographic method for determination of remdesivir in bulk drug and pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpscr.info [ijpscr.info]

Remdesivir Impurity 9-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Remdesivir impurity 9-d4, a critical reference standard in the development and quality control of the antiviral drug Remdesivir. This document outlines the expected analytical data for a certificate of analysis, details experimental protocols for its use, and illustrates relevant workflows and relationships through logical diagrams.

Introduction

Remdesivir is a broad-spectrum antiviral medication that has been utilized in the treatment of various viral infections.[1] The manufacturing process of complex molecules like Remdesivir can result in the formation of several impurities, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[2] Remdesivir impurity 9-d4 is a deuterium-labeled version of a known impurity and serves as an indispensable tool for the accurate quantification of its non-labeled counterpart in analytical testing.[3] Deuterated compounds are considered the gold standard for use as internal standards in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to their near-identical physicochemical properties to the analyte of interest.[1]

Data Presentation: Certificate of Analysis

A Certificate of Analysis (CoA) for Remdesivir impurity 9-d4 provides essential data on its identity, purity, and quality. While specific values may vary between batches and suppliers, a typical CoA would include the following quantitative data, presented here in a structured format for clarity.

Table 1: General Information

| Parameter | Specification |

| Product Name | Remdesivir impurity 9-d4 |

| Molecular Formula | C₂₇H₃₁D₄N₆O₈P |

| Molecular Weight | 606.61 g/mol |

| CAS Number | Not available (NA) for the deuterated form. The non-labeled form is 1911578-75-0.[3] |

| Intended Use | Internal standard for quantitative analysis |

Table 2: Analytical Data

| Test | Method | Specification | Result |

| Identity | |||

| ¹H NMR | (Internal Method) | Conforms to structure | Conforms |

| Mass Spectrometry | ESI-MS | Expected Mass: 606.61 | Observed Mass: [Typical value, e.g., 606.6] |

| Purity | |||

| HPLC | (Internal Method) | ≥ 98.0% | [Typical value, e.g., 99.5%] |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium incorporation | [Typical value, e.g., 99.2%] |

| Physical Properties | |||

| Appearance | Visual | White to off-white solid | Conforms |

| Solubility | (Internal Method) | Soluble in DMSO | Conforms |

Experimental Protocols

The use of Remdesivir impurity 9-d4 as an internal standard is crucial for accurate quantification of the corresponding impurity in Remdesivir drug substance and formulated products. Below are detailed methodologies for its application in a typical analytical workflow.

Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1 mg of Remdesivir impurity 9-d4 and transfer it to a 1 mL volumetric flask.

-

Dissolve the compound in a suitable organic solvent, such as methanol or acetonitrile.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Store the stock solution at -20°C.

-

-

Working Internal Standard Solution (10 µg/mL):

-

Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with the mobile phase to be used in the analytical method.

-

This working solution is added to all samples (calibration standards, quality controls, and unknowns) to ensure a consistent concentration of the internal standard.

-

HPLC-MS/MS Method for Impurity Quantification

This protocol outlines a general method for the quantification of Remdesivir impurities using Remdesivir impurity 9-d4 as an internal standard. Method optimization and validation are essential for specific applications.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[4]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analytes of interest, followed by a column wash and re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Remdesivir Impurity 9 (Analyte): [Precursor Ion] > [Product Ion] (To be determined based on the specific impurity structure)

-

Remdesivir Impurity 9-d4 (Internal Standard): [Precursor Ion + 4 Da] > [Product Ion] (The precursor ion will be 4 Da higher than the analyte due to the deuterium labeling).

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

-

-

Sample Preparation:

-

Prepare a series of calibration standards by spiking known concentrations of the non-labeled Remdesivir impurity 9 into a blank matrix.

-

To each calibration standard, quality control sample, and unknown sample, add a fixed volume of the Working Internal Standard Solution (10 µg/mL).

-

Perform any necessary sample cleanup, such as protein precipitation for biological matrices or simple dilution for drug substance analysis.[5]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of Remdesivir impurity 9 in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

-

Mandatory Visualizations

Diagram 1: Quality Control Workflow for Remdesivir Impurities

References

- 1. benchchem.com [benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Critical Role of Deuterated Standards in the Bioanalysis of Remdesivir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (GS-5734), a nucleotide analogue prodrug, has been a key antiviral agent in the therapeutic arsenal against RNA viruses, most notably SARS-CoV-2, the causative agent of COVID-19.[1][2] Accurate quantification of Remdesivir and its metabolites in biological matrices is paramount for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and ensuring clinical efficacy and safety.[3][4] However, the inherent complexity of biological samples presents significant analytical challenges, including matrix effects, extraction variability, and instrument drift.[5] To overcome these hurdles, the use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, has become the gold standard in bioanalytical methods.[6][7] This technical guide provides a comprehensive overview of the importance of deuterated standards in the analysis of Remdesivir, complete with detailed experimental protocols and quantitative data.

The core principle behind using a deuterated internal standard lies in its chemical similarity to the analyte of interest.[5] A deuterated analog, such as Remdesivir-d5 or Remdesivir-2H5, shares nearly identical physicochemical properties with Remdesivir, ensuring it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2][8] However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer.[7] By adding a known concentration of the deuterated standard to samples at an early stage, it effectively normalizes for any variations that may occur throughout the analytical workflow, thereby significantly improving the accuracy and precision of the quantification.[9][10]

Quantitative Data Summary

The use of deuterated internal standards in Remdesivir assays leads to robust and reliable quantitative performance. The following tables summarize key validation parameters from various published LC-MS/MS methods.

Table 1: Linearity and Sensitivity of Remdesivir Quantification using Deuterated Standards

| Deuterated Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Remdesivir-2H5 | LC-MS/MS | Human Plasma | 0.5 - 5000 | 0.5 | [2] |

| Remdesivir-d5 | LC-MS/MS | Human Plasma | 50 - 5000 | 50 | [11] |

| SIL Remdesivir | PS-MS/MS | Human Plasma | 20 - 5000 | 54 | [3] |

| Remdesivir-13C6 | LC-MS/MS | Plasma | 1 - 5000 (µg/L) | 1 (µg/L) | [12] |

Table 2: Accuracy and Precision of Remdesivir Quantification using Deuterated Standards

| Deuterated Standard | Analytical Method | Matrix | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%Bias) | Reference |

| Remdesivir-2H5 | LC-MS/MS | Human Plasma | <5.2% | <9.8% | Not explicitly stated, but met FDA guidelines | [2] |

| Remdesivir-d5 | LC-MS/MS | Human Plasma | <6.65% | <6.65% | 95.22 - 110.74% | [11] |

| SIL Remdesivir & SIL GS-441524 | PS-MS/MS | Human Plasma | <11.2% (Inter- and Intra-day) | <11.2% (Inter- and Intra-day) | ±15% | [13] |

| Remdesivir-13C6 | LC-MS/MS | Plasma | <14.7% | Not explicitly stated | 89.6 - 110.2% | [12] |

Experimental Protocols

The following provides a detailed methodology for the quantification of Remdesivir in human plasma using a deuterated internal standard, based on established and validated LC-MS/MS methods.[2]

Materials and Reagents

-

Remdesivir reference standard

-

Deuterated Remdesivir internal standard (e.g., Remdesivir-2H5)

-

LC-MS grade acetonitrile, methanol, water, and formic acid

-

Human plasma (blank)

Preparation of Stock and Working Solutions

-

Master Stock Solutions (1 mg/mL): Prepare separate master stock solutions of Remdesivir and the deuterated internal standard in dimethyl sulfoxide (DMSO).

-

Working Stock Solutions: Serially dilute the Remdesivir master stock solution with DMSO to prepare a series of working stock solutions for calibration curve standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the deuterated Remdesivir master stock solution with acetonitrile containing 1% formic acid to a final concentration of 0.5 ng/mL.[2]

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the internal standard working solution (cold acetonitrile containing the deuterated standard).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of mobile phase (e.g., water with 0.1% acetic acid).[14]

-

Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A reversed-phase column such as a Phenomenex Synergi Fusion-RP (100 x 2 mm, 4 µm) is suitable.[2]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Heated electrospray ionization (H-ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Data Analysis and Quantification

-

The concentration of Remdesivir in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A weighted (e.g., 1/x²) linear regression is typically used.[2]

Visualizations

Bioanalytical Workflow for Remdesivir Analysis

Caption: Workflow for Remdesivir analysis using a deuterated standard.

Metabolic Pathway of Remdesivir

Caption: Metabolic activation of Remdesivir to its active form.

Conclusion

The use of deuterated internal standards is indispensable for the accurate and precise quantification of Remdesivir in complex biological matrices. As demonstrated by the presented data and protocols, these standards effectively compensate for analytical variability, leading to high-quality data essential for clinical and research applications. The methodologies outlined in this guide, coupled with the visual representations of the analytical workflow and metabolic pathway, provide a solid foundation for researchers, scientists, and drug development professionals working with this critical antiviral agent. Adherence to these principles ensures the generation of reliable data, ultimately contributing to a better understanding of Remdesivir's pharmacology and its optimal use in patients.

References

- 1. ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential [mdpi.com]

- 2. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a paper spray mass spectrometry method for the rapid quantitation of remdesivir and its active metabolite, GS-441524, in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biopharmaservices.com [biopharmaservices.com]

- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antiviral Analysis: Remdesivir and its Metabolites [restek.com]

Technical Guide: Procurement and Characterization of Remdesivir Impurity 9-d4

For researchers and drug development professionals engaged in the study of Remdesivir and its related substances, obtaining specific, high-quality impurities is crucial for analytical method development, validation, and quality control. This guide provides an in-depth overview of the suppliers and availability of Remdesivir impurity 9-d4, a deuterium-labeled version of a known Remdesivir impurity.

Supplier and Availability Overview

Remdesivir impurity 9-d4 is available from several specialized chemical suppliers. The availability ranges from items in stock to custom synthesis, indicating that researchers may need to plan for longer lead times in some cases. The compound is primarily intended for research and development purposes and not for human or veterinary use.[1][2]

Below is a summary of quantitative data from various suppliers to facilitate comparison.

| Supplier | Catalogue Number | Molecular Formula | Molecular Weight | Availability/Pack Size |

| MedchemExpress | HY-104077S2 | Not explicitly stated, but described as deuterium-labeled Remdesivir. | Not explicitly stated | 1 mg (Get quote) |

| Axios Research | AR-R10656 | C₂₇H₃₁D₄N₆O₈P | 606.61 | Inquire for availability |

| Cleanchem | CL-RDVR-76 | C₂₇H₃₁D₄N₆O₈P | 606.6 | Custom Synthesis |

| SynZeal | SZ-R050D01 | C₂₇H₃₁D₄N₆O₈P | 606.6 | Synthesis on demand |

| Biosynth | IR177106 | Not explicitly stated | Not explicitly stated | 10 mg, 25 mg (3-4 Weeks lead time) |

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and characterization of Remdesivir impurity 9-d4 are not publicly available through standard chemical supplier documentation or scientific literature searches. Suppliers confirm that the product is fully characterized and compliant with regulatory guidelines, and a Certificate of Analysis (CoA) is typically provided upon purchase.[2][3] The synthesis of Remdesivir itself is a complex multi-step process, suggesting that the preparation of its labeled impurities would also require significant synthetic expertise.

Procurement Workflow for Remdesivir Impurity 9-d4

The process of acquiring Remdesivir impurity 9-d4 for research purposes follows a logical progression from initial supplier identification to final compound receipt and verification. The following diagram illustrates this typical workflow.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Remdesivir Impurity 9-d4

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Remdesivir Impurity 9-d4, a deuterated isotopologue of a known Remdesivir impurity. The method is designed to be stability-indicating, enabling accurate measurement of the impurity in the presence of the active pharmaceutical ingredient (API), Remdesivir, and its potential degradation products. This document provides a comprehensive protocol for method development, validation in accordance with ICH guidelines, and data analysis, tailored for researchers, scientists, and professionals in drug development and quality control.

Introduction

Remdesivir is a broad-spectrum antiviral agent that has been prominently used in the treatment of viral infections.[1][2] The control of impurities in the final drug product is a critical aspect of pharmaceutical manufacturing to ensure its safety and efficacy. Remdesivir Impurity 9-d4 is a deuterium-labeled version of a known impurity and serves as an essential reference standard for analytical method development and validation, particularly for LC-MS based bioanalytical assays where it can be used as an internal standard.[3][4] The development of a validated, stability-indicating analytical method is crucial for the accurate quantification of this impurity, ensuring the quality and consistency of Remdesivir drug substance and drug product.

This application note describes a simple, precise, and accurate RP-HPLC method with UV detection for the determination of Remdesivir Impurity 9-d4. The method is validated to demonstrate its linearity, precision, accuracy, specificity, and robustness.

Experimental Protocols

Materials and Reagents

-

Remdesivir Impurity 9-d4 reference standard (Molecular Formula: C₂₇H₃₁D₄N₆O₈P, Molecular Weight: 606.61)[3]

-

Remdesivir API reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (AR grade)

-

Formic Acid (AR grade)

-

Deionized water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is suitable for this method.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 20% B, 5-25 min: 20% to 80% B, 25-30 min: 80% B, 30.1-35 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 247 nm |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Preparation of Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Remdesivir Impurity 9-d4 reference standard and dissolve it in a 100 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

-

Sample Solution: Prepare the sample solution by dissolving the test substance containing Remdesivir and its impurities in methanol to a known concentration and then diluting with the mobile phase to fall within the calibration range.

Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

-

Specificity (Forced Degradation Study): To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on Remdesivir. The API was subjected to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions. The stressed samples were then analyzed to ensure that the peak for Remdesivir Impurity 9-d4 is well-resolved from any degradation products and the main Remdesivir peak.

-

Linearity: The linearity of the method was established by analyzing five solutions with concentrations ranging from 0.1 µg/mL to 10 µg/mL. A calibration curve was plotted by correlating the peak area with the concentration, and the correlation coefficient (r²) was determined.

-

Precision (Repeatability and Intermediate Precision): The precision of the method was assessed by analyzing six replicate injections of a standard solution at a concentration of 1 µg/mL. The relative standard deviation (%RSD) of the peak areas was calculated. Intermediate precision was evaluated on a different day by a different analyst.

-

Accuracy (Recovery): The accuracy of the method was determined by the standard addition method. A known amount of Remdesivir Impurity 9-d4 was spiked into a sample solution at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

-

Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).

Data Presentation

The quantitative data from the method validation experiments are summarized in the following tables.

Table 2: Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 0.1 | 12543 |

| 0.5 | 63210 |

| 1.0 | 124580 |

| 5.0 | 625430 |

| 10.0 | 1251200 |

| Correlation Coefficient (r²) | 0.9998 |

Table 3: Precision Data

| Parameter | % RSD (n=6) | Acceptance Criteria |

| Repeatability | 0.85 | NMT 2.0% |

| Intermediate Precision | 1.12 | NMT 2.0% |

Table 4: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 0.8 | 0.79 | 98.75 |

| 100% | 1.0 | 1.01 | 101.00 |

| 120% | 1.2 | 1.19 | 99.17 |

| Mean Recovery | 99.64% |

Table 5: LOD and LOQ

| Parameter | Result (µg/mL) |

| LOD | 0.03 |

| LOQ | 0.10 |

Visualizations

Caption: Experimental workflow for the development and validation of the analytical method.

Caption: Logical relationship between the analytical method and quality control of Remdesivir.

Conclusion

The developed RP-HPLC method for the quantification of Remdesivir Impurity 9-d4 is simple, specific, linear, precise, accurate, and robust. The validation results confirm that the method is suitable for its intended purpose of routine quality control analysis and for stability studies of Remdesivir. The clear separation of the impurity from the API and its degradation products demonstrates the stability-indicating nature of the method. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory.

References

Application Note: Quantitative Analysis of Remdesivir in Human Plasma using Remdesivir Impurity 9-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir is a broad-spectrum antiviral nucleotide prodrug that has been utilized in the treatment of infections caused by RNA viruses, most notably SARS-CoV-2.[1][2][3] Accurate and reliable quantification of Remdesivir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Remdesivir in human plasma. The method employs Remdesivir Impurity 9-d4, a stable isotope-labeled analog, as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[4] While specific validated methods for Remdesivir Impurity 9-d4 as an internal standard are not widely published, this document outlines a comprehensive protocol based on established methodologies for Remdesivir quantification using other deuterated internal standards.[5][6]

Principle

The method involves the extraction of Remdesivir and the internal standard, Remdesivir Impurity 9-d4, from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of Remdesivir is determined by calculating the peak area ratio of the analyte to the internal standard.

Materials and Reagents

-

Analytes: Remdesivir reference standard, Remdesivir Impurity 9-d4 (Internal Standard)[4][7]

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

-

Experimental Protocols

Stock and Working Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Remdesivir and Remdesivir Impurity 9-d4 in dimethyl sulfoxide (DMSO) to prepare individual primary stock solutions of 1 mg/mL.

-

Store stock solutions at -20°C or below.[8]

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Remdesivir primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the Remdesivir Impurity 9-d4 primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL Remdesivir Impurity 9-d4 working solution.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see section 4.3) and inject into the LC-MS/MS system.[8]

LC-MS/MS Conditions

Liquid Chromatography (LC):

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 95 |

| 2.5 | 95 |

| 2.6 | 5 |

| 4.0 | 5 |

Mass Spectrometry (MS/MS):

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 2 |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Table 2: MRM Transitions for Remdesivir and Remdesivir Impurity 9-d4

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Remdesivir | 603.2 | 402.1 | 100 |

| Remdesivir Impurity 9-d4 | 607.2 | 406.1 | 100 |

Note: The specific m/z values for Remdesivir Impurity 9-d4 are hypothetical and should be confirmed by direct infusion of the standard.

Data Presentation and Analysis

Calibration Curve and Quality Control

-

A calibration curve is constructed by plotting the peak area ratio of Remdesivir to Remdesivir Impurity 9-d4 against the nominal concentration of Remdesivir.

-

A linear regression with a weighting factor of 1/x² is typically used.

-

The calibration range should be established based on the expected concentrations in study samples. A typical range could be 1-1000 ng/mL.[5][6]

-

Quality control (QC) samples at low, medium, and high concentrations should be analyzed in each batch to ensure the accuracy and precision of the method.

Table 3: Example Calibration Curve Data

| Nominal Conc. (ng/mL) | Peak Area (Remdesivir) | Peak Area (IS) | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |

| 1 | 1520 | 15000 | 0.101 | 0.98 | 98.0 |

| 5 | 7650 | 15200 | 0.503 | 5.01 | 100.2 |

| 10 | 15300 | 15100 | 1.013 | 10.1 | 101.0 |

| 50 | 75800 | 14900 | 5.087 | 50.5 | 101.0 |

| 100 | 151000 | 15000 | 10.067 | 99.8 | 99.8 |

| 500 | 760000 | 15100 | 50.331 | 501.2 | 100.2 |

| 1000 | 1525000 | 15200 | 100.329 | 1005.1 | 100.5 |

Table 4: Example Quality Control Data

| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| LQC | 3 | 2.95 | 98.3 | 4.5 |

| MQC | 80 | 81.2 | 101.5 | 3.2 |

| HQC | 800 | 795.6 | 99.5 | 2.8 |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of Remdesivir in human plasma.

Remdesivir Bioactivation Pathway

Caption: Simplified metabolic activation pathway of Remdesivir.[1][9]

Conclusion

This application note provides a detailed protocol for the quantitative analysis of Remdesivir in human plasma using LC-MS/MS with Remdesivir Impurity 9-d4 as an internal standard. The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required for regulated bioanalysis. The described method is sensitive, specific, and suitable for high-throughput analysis in a research or clinical setting. Method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) before application to study samples.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Remdesivir Impurity 9-d4 | Axios Research [axios-research.com]

- 8. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

Application Note: Quantitative Analysis of Remdesivir Impurities using a Novel LC-MS/MS Method with a d4-Remdesivir Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir is a broad-spectrum antiviral medication that has been authorized for the treatment of COVID-19.[1][2] The control of impurities in the final drug product is a critical aspect of pharmaceutical quality control to ensure its safety and efficacy.[1] The synthesis of Remdesivir, a molecule with six chiral centers, is a multi-step process that can lead to the formation of various process-related impurities and degradation products.[1]

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of key potential impurities of Remdesivir.[3][4] A novel deuterated d4-Remdesivir is utilized as an internal standard (IS) to ensure high accuracy and precision in the quantification. This method is designed for use in quality control laboratories and by researchers in the field of drug development and manufacturing.

Experimental Protocols

Materials and Reagents

-

Standards: Remdesivir, potential impurities (Impurity A, Impurity B, Impurity C - structures to be hypothesized based on common degradation pathways), and d4-Remdesivir internal standard were synthesized and characterized in-house (or obtained from a certified supplier).

-

Solvents: LC-MS grade acetonitrile, methanol, and water were used.

-

Additives: Formic acid (LC-MS grade).

-

Sample Diluent: Acetonitrile:Water (50:50, v/v).

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Individual stock solutions of Remdesivir, each impurity, and d4-Remdesivir were prepared by dissolving the accurately weighed compounds in dimethyl sulfoxide (DMSO).

-

Working Standard Solutions: Intermediate and working standard solutions were prepared by serial dilution of the stock solutions with the sample diluent to achieve the desired concentrations for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): The d4-Remdesivir stock solution was diluted with the sample diluent to a final concentration of 100 ng/mL.

Sample Preparation

-

Accurately weigh and dissolve the Remdesivir drug substance or product in the sample diluent to obtain a final concentration of approximately 1 mg/mL.

-

Vortex the solution for 1 minute to ensure complete dissolution.

-

Transfer 100 µL of the sample solution to a clean microcentrifuge tube.

-

Add 100 µL of the internal standard working solution (100 ng/mL d4-Remdesivir).

-

Add 800 µL of the sample diluent to make up the volume to 1 mL.

-

Vortex the final solution for 30 seconds.

-

Transfer the solution to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for the analysis.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Capillary Voltage | 3.0 kV |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions

The following MRM transitions were optimized for the quantification of Remdesivir, its impurities, and the d4-Remdesivir internal standard.

Table 3: MRM Transitions for Analyte Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Remdesivir | 603.2 | 402.2 | 25 |

| Impurity A | [Hypothetical m/z] | [Hypothetical m/z] | [Optimized Value] |

| Impurity B | [Hypothetical m/z] | [Hypothetical m/z] | [Optimized Value] |

| Impurity C | [Hypothetical m/z] | [Hypothetical m/z] | [Optimized Value] |

| d4-Remdesivir (IS) | 607.2 | 406.2 | 25 |

(Note: m/z values for impurities are hypothetical and would need to be determined based on their structures.)

Data Presentation and Quantitative Analysis

Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used for the calibration.

Table 4: Calibration Curve and Linearity Data

| Analyte | Calibration Range (ng/mL) | R² |

| Impurity A | 0.5 - 500 | > 0.995 |

| Impurity B | 0.5 - 500 | > 0.995 |

| Impurity C | 1.0 - 1000 | > 0.995 |

Table 5: Precision and Accuracy Data

| Analyte | QC Level (ng/mL) | Precision (%RSD) | Accuracy (%) |

| Impurity A | 1.5 | < 10 | 90 - 110 |

| 50 | < 8 | 92 - 108 | |

| 400 | < 8 | 95 - 105 | |

| Impurity B | 1.5 | < 12 | 88 - 112 |

| 50 | < 10 | 90 - 110 | |

| 400 | < 9 | 93 - 107 | |

| Impurity C | 3.0 | < 10 | 91 - 109 |

| 100 | < 8 | 94 - 106 | |

| 800 | < 7 | 96 - 104 |

Visualizations

Caption: Experimental workflow for the quantification of Remdesivir impurities.

References

- 1. Remdesivir synthesis and its impurities [simsonpharma.com]

- 2. Development and validation of an LC-MS/MS method for simultaneous determination of remdesivir and its hydrolyzed metabolite and nucleoside, and its application in a pharmacokinetic study of normal and diabetic nephropathy mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. ijpsjournal.com [ijpsjournal.com]

Application Note: A Validated Bioanalytical LC-MS/MS Protocol for the Quantification of Remdesivir in Biological Matrices Utilizing Remdesivir Impurity 9-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the quantitative analysis of the antiviral drug Remdesivir in biological matrices, primarily human plasma. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is designed for high sensitivity, selectivity, and throughput, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol incorporates the use of a stable isotope-labeled internal standard, Remdesivir impurity 9-d4, to ensure accuracy and precision. Detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection are provided, along with a summary of validation parameters based on published literature.

Introduction

Remdesivir (GS-5734) is a nucleotide prodrug that exhibits broad-spectrum antiviral activity and has been a key therapeutic agent in the treatment of COVID-19.[1] Accurate and reliable quantification of Remdesivir and its metabolites in biological fluids is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring patient safety.[2] LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity and specificity.[3]

A critical aspect of robust bioanalytical method development is the use of an appropriate internal standard (IS) to compensate for variability during sample preparation and analysis.[4] Stable isotope-labeled (SIL) analogues of the analyte are considered the ideal choice for an IS. Remdesivir impurity 9-d4, a deuterium-labeled version of a Remdesivir-related compound, serves as an excellent internal standard for the quantification of Remdesivir.[5][6] This application note details a validated LC-MS/MS method for Remdesivir quantification in plasma, employing Remdesivir impurity 9-d4 as the IS.

Experimental Protocol

Materials and Reagents

-

Remdesivir reference standard

-

Remdesivir impurity 9-d4 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Control human plasma (K2-EDTA)

Stock and Working Solutions

-

Remdesivir Stock Solution (1 mg/mL): Accurately weigh and dissolve Remdesivir in dimethyl sulfoxide (DMSO).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Remdesivir impurity 9-d4 in DMSO.

-

Remdesivir Working Solutions: Prepare serial dilutions of the Remdesivir stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution (100 ng/mL).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase A and inject into the LC-MS/MS system.

Note on Stability: Remdesivir can be unstable in plasma. To mitigate this, some protocols recommend acidifying the plasma with formic acid prior to protein precipitation to improve analyte stability.[2][7]

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| HPLC System | UPLC System |

| Column | Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent C18 column[7] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 2.5 | |

| 3.0 | |

| 3.1 | |

| 4.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | Analyte |

| Remdesivir | |

| Remdesivir Impurity 9-d4 (IS) |

Note: MRM transitions should be optimized for the specific instrument used.

Quantitative Data Summary

The following tables summarize typical validation parameters for the bioanalysis of Remdesivir in human plasma, as reported in various studies.

Table 3: Calibration Curve and Linearity

| Analyte | Matrix | Calibration Range (ng/mL) | R² |

| Remdesivir | Human Plasma | 0.5 - 5000 | >0.99[1] |

| Remdesivir | Human Plasma | 4 - 4000 | >0.99[7] |

Table 4: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |

| Remdesivir | LLOQ | 4 | < 6.6 | ± 11.5 |

| Low | 12 | < 6.6 | ± 11.5 | |

| Mid | 400 | < 6.6 | ± 11.5 | |

| High | 3200 | < 6.6 | ± 11.5 |

Data adapted from Xiao et al. (2021).[7]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the bioanalytical method.

References

- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]

- 3. jpsbr.org [jpsbr.org]

- 4. researchgate.net [researchgate.net]

- 5. Remdesivir Impurity 9-d4 | Axios Research [axios-research.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sample Preparation in Remdesivir Impurity Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Remdesivir for the analysis of its impurities. The methodologies outlined are crucial for ensuring the quality, safety, and efficacy of Remdesivir formulations by enabling accurate detection and quantification of potential degradation products and process-related impurities.

Introduction

Remdesivir is a nucleotide prodrug and a key antiviral agent. The analysis of its impurities is a critical aspect of pharmaceutical quality control. Effective sample preparation is paramount to achieving reliable and reproducible results in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document details various sample preparation techniques, including those for bulk pharmaceutical ingredients (API), finished dosage forms, and biological matrices.

Sample Preparation Techniques

The choice of sample preparation technique depends on the sample matrix and the analytical method employed. Common techniques for Remdesivir impurity analysis include direct dissolution, protein precipitation for biological samples, and more complex procedures like liquid-liquid extraction and solid-phase extraction for enhanced cleanup and concentration.

Sample Preparation from Bulk Drug and Pharmaceutical Formulations

This protocol is suitable for the analysis of Remdesivir in its active pharmaceutical ingredient (API) form and in injectable formulations.

Protocol: Direct Dissolution and Dilution

-

Standard Stock Solution Preparation: Accurately weigh and dissolve a known amount of Remdesivir reference standard in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[1]

-